molecular formula C11H20N4O B11741182 [(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine

[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11741182
M. Wt: 224.30 g/mol
InChI Key: VEOLWQRYKKYGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is an organic compound that features a pyrazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts or polymers .

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to its combination of the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C11H20N4O/c1-14-4-2-11(13-14)10-12-3-5-15-6-8-16-9-7-15/h2,4,12H,3,5-10H2,1H3

InChI Key

VEOLWQRYKKYGAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.